Lamivudine

Beschreibung

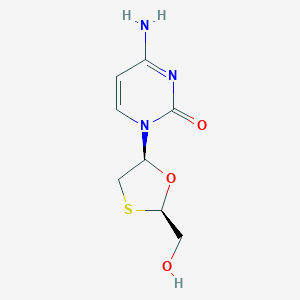

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023194 | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-16 mm Hg @ 25 °C /Estimated/ | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from boiling ethanol | |

CAS No. |

134678-17-4 | |

| Record name | Lamivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lamivudine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lamivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160-162 °C, 160 - 162 °C | |

| Record name | Lamivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LAMIVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lamivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lamivudine in HIV Replication

This guide provides a detailed exploration of the molecular mechanisms underpinning the antiretroviral activity of Lamivudine (3TC) against the Human Immunodeficiency Virus (HIV). We will dissect the pathway from cellular uptake and metabolic activation to the precise molecular interactions that result in the potent inhibition of HIV's critical replication enzyme, reverse transcriptase. Furthermore, this document delves into the structural and functional consequences of the primary resistance mutation, M184V, offering insights into the ongoing challenge of antiretroviral therapy. The experimental protocols detailed herein are designed to serve as a practical resource for researchers investigating nucleoside reverse transcriptase inhibitors (NRTIs).

The Battlefield: The HIV-1 Replication Cycle and Reverse Transcriptase

To comprehend the action of this compound, one must first understand its target. HIV-1, a retrovirus, carries its genetic information as single-stranded RNA. Upon infecting a host cell (primarily CD4+ T lymphocytes), the virus initiates a complex replication process. A pivotal, virus-specific step is reverse transcription , the synthesis of a double-stranded DNA copy of the viral RNA genome. This process is catalyzed by the viral enzyme Reverse Transcriptase (RT) , which possesses both RNA-dependent and DNA-dependent DNA polymerase activities, as well as an RNase H activity that degrades the RNA template from RNA/DNA hybrids[1][2].

The fidelity of HIV RT is notoriously low, leading to a high mutation rate. This genetic plasticity is the engine of viral evolution, enabling rapid adaptation and the development of drug resistance. Because reverse transcription is unique to retroviruses and absent in host cells, HIV RT is a prime target for antiretroviral therapy[3].

Caption: Overview of the HIV-1 replication cycle highlighting the critical step of reverse transcription.

This compound: From Prodrug to Potent Inhibitor

This compound, commonly known as 3TC, is a synthetic nucleoside analogue of cytidine[4][5]. Specifically, it is the L-(-) enantiomer of 2',3'-dideoxy-3'-thiacytidine, a configuration that confers high potency with significantly lower cytotoxicity compared to its D-(+) counterpart[][7]. As a prodrug, this compound itself is inactive. Its antiviral activity is entirely dependent on its metabolic conversion within the host cell into its active triphosphate form.

Cellular Uptake and Metabolic Activation

This compound enters the host cell through both passive diffusion and active transport mechanisms[8]. Once inside the cytoplasm, it undergoes a series of three phosphorylation steps, catalyzed by host cell kinases, to become the active moiety, this compound 5'-triphosphate (3TC-TP)[3][8][9].

-

Monophosphorylation: this compound is first converted to this compound monophosphate (3TC-MP) by deoxycytidine kinase (dCK) [8][10]. This initial step is often rate-limiting and crucial for the drug's efficacy.

-

Diphosphorylation: 3TC-MP is subsequently phosphorylated to this compound diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate (CMP/dCMP) kinase [8].

-

Triphosphorylation: The final and activating step is the conversion of 3TC-DP to this compound triphosphate (3TC-TP), a reaction catalyzed by nucleoside diphosphate kinase (NDK) or phosphoglycerate kinase (PGK) [8][10].

The efficiency of this phosphorylation cascade is a key determinant of the intracellular concentration of 3TC-TP and, consequently, the drug's antiviral potency[11].

Caption: The intracellular phosphorylation cascade of this compound to its active triphosphate form.

The Dual Mechanism of HIV RT Inhibition

Once formed, 3TC-TP acts as a potent inhibitor of HIV RT through a dual mechanism:

-

Competitive Inhibition: 3TC-TP is a structural analogue of the natural substrate, deoxycytidine triphosphate (dCTP)[9][12]. It competes with dCTP for binding to the active site of the HIV RT enzyme[4][8]. The relative intracellular concentrations of 3TC-TP and dCTP are therefore a critical factor influencing the degree of inhibition[11].

-

Chain Termination: After being incorporated into the nascent viral DNA strand, 3TC acts as an obligate chain terminator[9][13]. The core of this function lies in its modified sugar ring. This compound lacks the 3'-hydroxyl (-OH) group that is essential for forming the 5'-3' phosphodiester bond with the next incoming nucleotide[3][4]. Its incorporation thus brings the process of DNA elongation to an irreversible halt, preventing the completion of the viral DNA and effectively aborting the replication cycle[3][9].

This high selectivity for viral RT over human DNA polymerases is a cornerstone of this compound's favorable safety profile. While weak inhibition of mammalian DNA polymerase α and β and mitochondrial DNA polymerase γ can occur, it is significantly less pronounced than its effect on HIV RT[5][].

The Emergence of Resistance: The M184V Mutation

The high mutation rate of HIV RT ensures that resistance to antiretroviral drugs is a persistent clinical challenge. For this compound, resistance develops rapidly and is overwhelmingly associated with a single amino acid substitution at codon 184 of the RT enzyme, where methionine is replaced by either valine (M184V) or, less commonly, isoleucine (M184I)[14][15][16].

Structural Basis of M184V Resistance

The M184V mutation confers a high level of resistance to this compound, increasing the concentration required for inhibition by 100- to 1000-fold[16][17]. The mechanism is based on steric hindrance.

Crystal structure analyses reveal that the active site of RT is a precisely shaped pocket[18][19]. In the wild-type enzyme, the methionine at position 184 is flexible enough to accommodate the oxathiolane ring of the incorporated 3TC. However, the introduction of a β-branched amino acid like valine or isoleucine at this position creates a physical clash[18][19]. The bulkier side chain of valine sterically hinders the binding of 3TC-TP into the active site, effectively preventing its incorporation[19]. This steric exclusion mechanism allows the mutant enzyme to selectively discriminate between the drug (3TC-TP) and the natural substrate (dCTP), thus conferring resistance.

Caption: Steric hindrance model for M184V-mediated this compound resistance.

The Fitness Cost of Resistance

Crucially, the M184V mutation comes at a biological cost to the virus. The mutant RT enzyme exhibits reduced processivity and slower rates of DNA synthesis compared to the wild-type enzyme[15][16]. This results in a significant reduction in viral replicative capacity, or "fitness"[16][20][21]. In vivo, M184V variants are estimated to be 4-8% less fit than the wild-type virus in the absence of the drug[20].

This fitness cost has important clinical implications. Even in the presence of high-level resistance, continuing this compound therapy can be beneficial because it maintains the selective pressure for the less-fit M184V mutant, preventing the re-emergence of the more pathogenic wild-type virus[20][22]. Furthermore, the M184V mutation can increase the susceptibility of HIV to other NRTIs, such as Zidovudine (AZT) and Tenofovir, a phenomenon known as hypersensitization[16][22].

Quantitative Analysis of this compound Activity

The potency of an antiviral compound is typically quantified by its 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀). These values represent the concentration of the drug required to inhibit viral replication by 50% in vitro.

| Parameter | Virus/Enzyme | Cell Type | Value | Reference |

| EC₅₀ | HIV-1 (LAV strain) | PBMCs | 0.0018 µM | [23] |

| IC₅₀ | HIV-1 | MT-4 cells | 0.1 µM | [23] |

| IC₅₀ Range | Wild-Type HIV-1 | Various | 0.002 - 1.14 µM | [7] |

| Fold Resistance | M184V Mutant RT | Phenotypic Assay | ~200-fold | [17] |

| Fold Resistance | M184V Mutant HIV-1 | In vitro | 100 to 1,000-fold | [16] |

Experimental Protocols for Mechanistic Studies

The following protocols provide a framework for the in vitro characterization of this compound's mechanism of action and resistance.

Protocol: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of 3TC-TP to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Causality and Rationale: By using purified enzyme and a defined template-primer, this cell-free system isolates the interaction between the drug and its direct target, eliminating confounding cellular factors like drug transport and metabolism. This allows for the precise determination of inhibitory constants (e.g., Kᵢ, IC₅₀) against the enzyme itself.

Methodology:

-

Prepare Template/Primer: Anneal a DNA or RNA template to a shorter, complementary DNA primer (e.g., a 5'-³²P radiolabeled primer for autoradiographic detection).

-

Reaction Mixture Setup: In a microcentrifuge tube on ice, prepare the reaction buffer (typically 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 10 mM DTT)[14].

-

Add Components:

-

Add the annealed template/primer to a final concentration of 50-100 nM.

-

Add a mixture of dATP, dGTP, and dTTP to a final concentration of 100 µM each.

-

Add dCTP to a low, limiting final concentration (e.g., 2.5 µM) to increase the competitive potential of 3TC-TP[14].

-

Add serial dilutions of the inhibitor (3TC-TP) or a vehicle control.

-

-

Enzyme Addition: Add purified, recombinant HIV-1 RT (wild-type or M184V mutant) to a final concentration of 20-50 units per reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for DNA synthesis.

-

Quenching: Stop the reaction by adding an equal volume of sequencing stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol).

-

Product Analysis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA products by autoradiography or phosphorimaging.

-

-

Quantification: Quantify the intensity of the full-length product band in each lane. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Caption: Workflow for a cell-free HIV-1 Reverse Transcriptase inhibition assay.

Protocol: Intracellular this compound Phosphorylation Assay

This assay quantifies the conversion of this compound to its mono-, di-, and triphosphate forms within cells.

Causality and Rationale: This protocol is essential for understanding the pharmacodynamics of this compound at the cellular level. It validates that the drug is being properly activated and can reveal potential drug-drug interactions that affect the phosphorylation pathway[11]. It directly measures the concentration of the active moiety (3TC-TP), which is the true driver of antiviral effect.

Methodology:

-

Cell Culture: Plate cells (e.g., PBMCs, HepG2) in appropriate culture vessels and grow to ~80% confluency.

-

Drug Incubation: Treat the cells with radiolabeled [³H]-Lamivudine (e.g., 1 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include untreated cells as a control.

-

Cell Lysis:

-

Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells by adding 0.5 mL of ice-cold 60% methanol.

-

Scrape the cells and collect the lysate.

-

-

Extract Preparation:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a small volume of HPLC mobile phase.

-

Inject the sample onto a strong anion-exchange (SAX) HPLC column.

-

Elute the metabolites using a phosphate buffer gradient.

-

Use an in-line radiometric detector to quantify the [³H]-labeled 3TC, 3TC-MP, 3TC-DP, and 3TC-TP peaks based on their retention times, which are determined using known standards.

-

-

Data Normalization: Normalize the amount of each metabolite (in pmol) to the number of cells in the initial culture plate to report as pmol/10⁶ cells.

References

- This compound - Wikipedia.

- This compound - StatPearls - NCBI Bookshelf - NIH.

- This compound: Definition, Mechanism of Action and Application - BOC Sciences.

- Pharmacology of this compound (Epivir-HBV)

- This compound resistance mutation may persist for many years in some people with HIV. (2024-07-04).

- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).

- This compound Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (2011-05-12).

- Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - Frontiers.

- This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - NIH.

- Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - NIH.

- The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - NIH.

- In Vivo Fitness Cost of the M184V Mutation in Multidrug-Resistant Human Immunodeficiency Virus Type 1 in the Absence of this compound - ASM Journals. [Link]

- Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC - NIH. [Link]

- The M184V mutation: What it does, how to prevent it, and what to do with it when it's there.

- Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC - NIH. (2021-07-21). [Link]

- The impact of the M184V resistance mutation on treatment outcomes in patients with HIV infection: a systematic review and meta-analysis - PubMed. [Link]

- The impact of the M184V substitution in HIV-1 reverse transcriptase on tre

- Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mut

- The impact of the M184V resistance mutation on treatment outcomes in patients with HIV infection: a systematic review and meta-analysis - ResearchG

- This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC - NIH. [Link]

- Selected Properties of this compound.

- This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids - PubMed. [Link]

- Uptake properties of this compound (3TC) by a continuous renal epithelial cell line - PubMed. [Link]

- Zidovudine and this compound for HIV Infection - PMC - PubMed Central. (2010-10-13). [Link]

- Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - MDPI. [Link]

- Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - NIH. [Link]

- Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection - PubMed Central. (2017-12-26). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zidovudine and this compound for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Twenty-Five Years of this compound: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Frontiers | Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients [frontiersin.org]

- 11. The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. This compound Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evolution of this compound Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hivclinic.ca [hivclinic.ca]

- 18. This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. mdpi.com [mdpi.com]

- 22. The impact of the M184V substitution in HIV-1 reverse transcriptase on treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Molecular Structure and Antiviral Activity of Lamivudine

This guide provides a comprehensive technical overview of lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing this compound's efficacy, from its distinct molecular architecture to the intricacies of its antiviral mechanisms and the clinical challenge of resistance.

The Molecular Blueprint of this compound: Structure and Stereochemistry

This compound, chemically known as (2R,5S)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, is a synthetic nucleoside analogue of cytidine.[1] Its structure is characterized by the replacement of the 3' carbon of the pentose ring with a sulfur atom, forming a unique 1,3-oxathiolane ring.[2]

Key Structural Features:

-

Chemical Formula: C₈H₁₁N₃O₃S[2]

-

Molecular Weight: 229.26 g/mol [2]

-

Chirality: this compound possesses two chiral centers, leading to four possible stereoisomers. However, the therapeutically active form is the unnatural L-(-)-enantiomer, specifically the (2R, 5S) or cis configuration.[1] This stereospecificity is crucial, as the L-(-)-enantiomer is significantly more potent and less cytotoxic than the racemic mixture.[1] The unnatural L-configuration is not recognized as a substrate by human DNA polymerases at therapeutic concentrations, contributing to its favorable safety profile.

Mechanism of Action: A Tale of Deception and Termination

This compound exerts its antiviral effect by acting as a competitive inhibitor and a chain terminator of viral reverse transcriptase (RT) in HIV and the viral polymerase in HBV.[1][3] The process is a sophisticated act of molecular mimicry.

Intracellular Activation and Inhibition:

-

Cellular Uptake and Phosphorylation: this compound enters host cells and undergoes intracellular phosphorylation by host cell kinases. It is first converted to this compound monophosphate (L-MP) and subsequently to the active metabolite, this compound triphosphate (L-TP).[1][4]

-

Competitive Inhibition: L-TP, structurally similar to the natural deoxycytidine triphosphate (dCTP), competes with dCTP for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[1][3]

-

Chain Termination: Once incorporated into the viral DNA, this compound's lack of a 3'-hydroxyl group on its oxathiolane ring prevents the formation of the necessary 5'-3' phosphodiester bond with the next incoming nucleotide.[3] This effectively halts the elongation of the DNA chain, terminating viral replication.[3]

Caption: Intracellular activation of this compound and its mechanism of viral chain termination.

Antiviral Activity: Quantifying the Potency

This compound demonstrates potent antiviral activity against both HIV-1, HIV-2, and HBV. Its efficacy is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the drug concentration required to inhibit 50% of viral replication in vitro.

| Virus/Strain | Cell Line | IC50 / EC50 (µM) | Reference |

| HIV-1 | Various (monocytes, fresh human peripheral blood lymphocytes) | 0.003 - 15 | [5] |

| HIV-1 (Clades A-G) | Not Specified | 0.001 - 0.120 | [5] |

| HIV-1 (Laboratory Strains) | Monocytes, Peripheral Blood Mononuclear Cells | 0.026 - 0.148 | [6] |

| HIV-2 | Not Specified | 0.003 - 0.120 | [5] |

| HBV | HBV DNA-transfected 2.2.15 cells, HB611 cells, infected human primary hepatocytes | 0.01 - 5.6 | [4] |

| HBV | HepG2 2.2.15 cells (9-day exposure) | 0.0016 | [7] |

| HBV | HepG2 2.2.15 cells (48-hour exposure) | 0.02 | [7] |

| HBV | HepG2 2.2.15 cells (24-hour exposure) | 0.07 | [7] |

Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Experimental Protocols for Activity Assessment

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based method to determine the in vitro inhibitory activity of this compound against HIV-1 RT.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound (or test compound)

-

Reaction Buffer (containing template, primer, dNTPs, and DIG-dUTP)

-

Lysis Buffer

-

Streptavidin-coated 96-well plate

-

Anti-digoxigenin-peroxidase (anti-DIG-POD) antibody

-

ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt) substrate solution

-

Stop Solution (e.g., 1% SDS)

-

Plate reader (405 nm or 490 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.

-

Reaction Setup: In a microfuge tube, mix the HIV-1 RT enzyme with the various concentrations of this compound (or control).

-

Initiation of Reverse Transcription: Add the reaction buffer containing the template, primer, and DIG-dUTP to initiate the reaction. Incubate at 37°C for 1 hour.

-

Binding to Plate: Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin. Incubate at 37°C for 1 hour.

-

Washing: Wash the plate multiple times with a wash buffer to remove unincorporated reagents.

-

Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate at 37°C for 1 hour.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the ABTS substrate solution and incubate at room temperature until a sufficient color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition ELISA.

Cell-Based Antiviral Assay against HBV in HepG2.2.15 Cells

This protocol describes a method to evaluate the antiviral activity of this compound against HBV using the HepG2.2.15 cell line, which constitutively produces HBV particles.

Principle: HepG2.2.15 cells are treated with various concentrations of this compound. The antiviral activity is determined by quantifying the amount of extracellular HBV DNA released into the cell culture supernatant.

Materials:

-

HepG2.2.15 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

DNA extraction kit

-

Quantitative real-time PCR (qPCR) machine

-

Primers and probe specific for HBV DNA

-

HBV DNA standard for quantification

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Drug Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a no-drug control and a cell-free control.

-

Incubation: Incubate the cells for a defined period (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

-

DNA Extraction: Extract viral DNA from the collected supernatant using a commercial DNA extraction kit.

-

qPCR Analysis: Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis: Generate a standard curve using the HBV DNA standard. Calculate the HBV DNA copy number in each sample. Determine the percent inhibition of HBV replication for each this compound concentration compared to the no-drug control. Calculate the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the cell-based antiviral assay of this compound against HBV.

The Emergence of Resistance: A Molecular Arms Race

A significant challenge in the long-term use of this compound is the development of drug resistance. This primarily occurs through specific mutations in the viral reverse transcriptase (for HIV) or polymerase (for HBV) gene.

HIV Resistance:

-

The most common mutation conferring high-level resistance to this compound in HIV-1 is the M184V or M184I substitution in the reverse transcriptase enzyme.[6][8] This mutation occurs in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the catalytic site.[8]

-

The M184V/I mutation reduces the affinity of the reverse transcriptase for this compound triphosphate, thereby diminishing its inhibitory effect.[8]

HBV Resistance:

-

Similar to HIV, this compound resistance in HBV is primarily associated with mutations in the YMDD motif of the viral polymerase. The most frequent mutations are M204V and M204I .[9][10]

-

Compensatory mutations, such as L180M and V173L , often arise in conjunction with the primary resistance mutations.[11] These compensatory mutations can partially restore the replication fitness of the resistant virus.[11]

Replication Fitness of Resistant Mutants:

This compound-resistant mutants often exhibit reduced replication capacity compared to the wild-type virus in the absence of the drug. This reduced fitness is a key factor in the management of resistance.

| HBV Mutant | Relative Replication Capacity (% of Wild-Type) | Reference |

| rtM204V/I | ~50% | [11] |

| rtCYE+M204I | 30.8% | [12] |

| rtCYEI+M204I | 32.0% | [12] |

| rtCYE+L80I+L180M+M204I | 38.9% | [12] |

| rtCYEI+L80I+L180M+M204I | Not specified | [12] |

Synthesis of this compound: An Enantioselective Approach

The therapeutic efficacy of this compound is intrinsically linked to its specific stereochemistry. Therefore, enantioselective synthesis is critical. One efficient method involves enzymatic dynamic kinetic resolution.

A Three-Step Asymmetric Synthesis via Enzymatic Resolution:

A highly efficient synthesis of this compound can be achieved in three steps utilizing an enzyme-catalyzed dynamic kinetic resolution.[13][14]

-

Enzymatic Acetylation: An achiral starting material undergoes a cascade addition-cyclization-acetylation reaction catalyzed by a surfactant-treated subtilisin Carlsberg. This step dynamically resolves the stereoisomers, leading to the formation of the key enantioenriched 1,3-oxathiolane intermediate.[13][14]

-

Vorbrüggen Coupling: The chiral 1,3-oxathiolane intermediate is then coupled with a silylated N⁴-acetylcytosine via a Vorbrüggen glycosylation reaction.[13]

-

Deprotection: The final step involves the deprotection of the acetyl group to yield the enantiomerically pure this compound.[13]

This method offers a significant improvement over earlier synthetic routes by maximizing the yield of the desired enantiomer.

Pharmacokinetics and Clinical Considerations

-

Absorption and Bioavailability: this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 80-85%.[1] It can be taken with or without food.[1]

-

Distribution: It is widely distributed throughout the body.[1]

-

Metabolism: Metabolism is a minor route of elimination.[1]

-

Elimination: The majority of the drug is excreted unchanged in the urine.[1]

-

Dosage Adjustment: Dosage adjustments are necessary for patients with renal impairment.[1][15]

-

Combination Therapy: In the treatment of HIV, this compound is always used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of resistance.[1] For HBV, it can be used as a monotherapy, although combination therapy is often preferred.[1]

Conclusion

This compound remains a vital tool in the global fight against HIV and HBV. Its unique molecular structure, particularly its unnatural L-stereochemistry, underpins its potent and selective antiviral activity. The mechanism of competitive inhibition and chain termination of viral DNA synthesis is a classic example of targeted antiviral therapy. While the emergence of resistance poses a clinical challenge, understanding the molecular basis of these mutations is crucial for the development of next-generation therapies and effective treatment strategies. The continued study of this compound's structure-activity relationship provides valuable insights for the design of novel and more durable antiviral agents.

References

- Wikipedia. This compound. [Link]

- Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2013). Efficient asymmetric synthesis of this compound via enzymatic dynamic kinetic resolution.

- Hu, L., Schaufelberger, F., Zhang, Y., & Ramström, O. (2014). Efficient Asymmetric Synthesis of this compound and its enantiomer via Enzymatic Dynamic Kinetic Resolution. Blucher Chemical Engineering Proceedings, 1(2), 242-247. [Link]

- Yaqub, M., et al. (2010). Synthetic Approaches to this compound: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4963-4966. [Link]

- Goodyear, M. D., et al. (2021). Practical Enantioselective Synthesis of this compound (3TC) via a Dynamic Kinetic Resolution.

- Li, T., et al. (2019). Assessment of the natural replication capacity of hepatitis B virus rtCYE/rtCYEI-containing mutants with or without drug-resistance mutations.

- Wu, C., et al. (2018). Comparison of replication competence of wild-type and this compound-resistant hepatitis B virus isolates from a chronic hepatitis B patient. Virus Research, 255, 165-170. [Link]

- GlaxoSmithKline. (2009). COMBIVIR (this compound and zidovudine) tablets Label. U.S.

- Nájera, I., et al. (2002). Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology, 76(22), 11535-11545. [Link]

- Naeger, L. K. (2004). Microbiology Review(s) - Epzicom (abacavir sulfate and this compound) Tablets. U.S.

- Patel, D. A., & Patel, K. K. (2023). This compound. In StatPearls.

- Liu, Y., et al. (2012). Character of HBV (hepatitis B virus) polymerase gene rtM204V/I and rtL180M mutation in patients with this compound resistance. Pakistan Journal of Medical Sciences, 28(5), 806-809. [Link]

- Li, X., et al. (2007). Combination of small interfering RNA and this compound on inhibition of human B virus replication in HepG2.2.15 cells. World Journal of Gastroenterology, 13(16), 2343-2347. [Link]

- Khan, A., et al. (2021). Resistant Mutations Against Nucleot(s)ide Analogues (NAs) in RT Domain of HBV Genome: A Review.

- University of Washington. (2021). This compound (Epivir HBV).

- Van der Eecken, V., et al. (2000). This compound, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture.

- de Man, R. A. (1999). This compound treatment for chronic hepatitis B. RePub, Erasmus University Repository. [Link]

- Keeffe, E. B., et al. (2008). Management of hepatitis B patients with antiviral resistance.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 60825, this compound. [Link]

- Sarafianos, S. G., et al. (2001). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. Proceedings of the National Academy of Sciences, 98(18), 10027-10032. [Link]

- Pacifici, G. M. (2021). Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. Journal of Drug Designing and Research, 8(2), 1086. [Link]

- Prasad, V. R., & Goff, S. P. (1989). Chimeric Human Immunodeficiency Virus Type 1/Type 2 Reverse Transcriptases Display Reversed Sensitivity to Nonnucleoside Analog Inhibitors.

- Parniak, M. A., & Sluis-Cremer, N. (2012). Inhibitors of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. Viruses, 4(11), 2649-2671. [Link]

- Drugs.com. (2023). This compound Dosage. [Link]

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. xpressbio.com [xpressbio.com]

- 3. Efficient asymmetric synthesis of this compound via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound Epivir HBV - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound, adefovir and tenofovir exhibit long-lasting anti-hepatitis B virus activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Character of HBV (hepatitis B virus) polymerase gene rtM204V/I and rtL180M mutation in patients with this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 11. Comparison of replication competence of wild-type and this compound-resistant hepatitis B virus isolates from a chronic hepatitis B patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient asymmetric synthesis of this compound via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 15. drugs.com [drugs.com]

The Intracellular Journey of a Pro-Drug: A Technical Guide to the Phosphorylation of Lamivudine to its Active Metabolite

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC), a cornerstone in the treatment of HIV and Hepatitis B Virus (HBV) infections, is administered as an inactive pro-drug. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP). This transformation is a sophisticated, multi-step enzymatic process orchestrated by host cellular kinases. Understanding the intricacies of this phosphorylation cascade is paramount for optimizing antiretroviral therapies, overcoming drug resistance, and guiding the development of novel nucleoside reverse transcriptase inhibitors (NRTIs). This in-depth technical guide provides a comprehensive overview of the intracellular phosphorylation of this compound, detailing the enzymatic pathway, presenting quantitative pharmacokinetic data, and offering detailed experimental protocols for its study in a research setting.

Introduction: The Imperative of Intracellular Activation

This compound, a synthetic nucleoside analogue of cytidine, exerts its antiviral effect by inhibiting viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][2] However, in its administered form, this compound is pharmacologically inert. To become an active antiviral agent, it must first be transported into the host cell and undergo a series of three sequential phosphorylation steps, catalyzed by endogenous cellular enzymes.[3][4] The final product, this compound triphosphate (3TC-TP), is a potent competitive inhibitor of the viral polymerases and acts as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[3]

The efficiency of this intracellular phosphorylation is a critical determinant of this compound's antiviral activity and can be influenced by various factors, including cell type, concurrent drug administration, and the expression levels of the involved kinases. A thorough understanding of this metabolic pathway is therefore essential for researchers in the fields of virology, pharmacology, and drug development.

The Enzymatic Cascade: A Three-Step Phosphorylation Pathway

The intracellular conversion of this compound to its active triphosphate form is a meticulously regulated process involving three key cellular kinases. The process begins with the passive diffusion or active transport of this compound into the cell.[5] Once inside, it embarks on its phosphorylation journey.

-

Step 1: The Initial Phosphorylation by Deoxycytidine Kinase (dCK) The first and often rate-limiting step in the activation of this compound is the addition of a phosphate group to the 5'-hydroxyl moiety of the drug, forming this compound monophosphate (3TC-MP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK).[5][6] dCK is a crucial enzyme in the salvage pathway of deoxynucleoside metabolism and is known to phosphorylate a variety of natural deoxynucleosides as well as other nucleoside analogues used in antiviral and anticancer therapies.[7]

-

Step 2: The Second Phosphorylation by UMP-CMP Kinase this compound monophosphate is subsequently phosphorylated to this compound diphosphate (3TC-DP) by the action of UMP-CMP kinase (also known as cytidylate kinase).[5][8][9] This enzyme is responsible for the phosphorylation of uridine monophosphate (UMP) and cytidine monophosphate (CMP) to their respective diphosphates, playing a vital role in pyrimidine nucleotide synthesis.[4]

-

Step 3: The Final Activation by Nucleoside Diphosphate Kinase (NDK) The final and activating step is the conversion of this compound diphosphate to this compound triphosphate (3TC-TP). This reaction is primarily catalyzed by nucleoside diphosphate kinase (NDK).[5][6] NDK is a housekeeping enzyme that maintains the intracellular balance of nucleoside triphosphates by transferring the terminal phosphate group from a donor (usually ATP) to a nucleoside diphosphate acceptor.[10]

The following diagram illustrates the sequential phosphorylation of this compound.

Caption: Intracellular phosphorylation pathway of this compound.

Quantitative Insights: Intracellular Pharmacokinetics of this compound Triphosphate

The concentration of the active metabolite, 3TC-TP, within the target cells is a more direct indicator of antiviral efficacy than the plasma concentration of the parent drug. Several studies have characterized the intracellular pharmacokinetics of 3TC-TP, providing valuable data for understanding its therapeutic window and optimizing dosing regimens.

| Parameter | Cell Type | Value | Reference |

| Intracellular Half-life (t½) | HIV-1 infected cell lines | 10.5 - 15.5 hours | [11] |

| HBV infected cell lines | 17 - 19 hours | [11] | |

| Peripheral Blood Mononuclear Cells (PBMCs) | 15.3 - 16.1 hours | [2] | |

| AUC₂₄ (Area Under the Curve, 24h) | PBMCs (300 mg once daily) | 59.5 pmol·h/10⁶ cells | [12] |

| PBMCs (150 mg twice daily) | 44.0 pmol·h/10⁶ cells | [12] | |

| Cmax (Maximum Concentration) | PBMCs (300 mg once daily) | 4.10 pmol/10⁶ cells | [12] |

| PBMCs (150 mg twice daily) | 2.95 pmol/10⁶ cells | [12] | |

| Ctrough (Trough Concentration) | PBMCs (300 mg once daily) | 1.49 pmol/10⁶ cells | [12] |

| PBMCs (150 mg twice daily) | 1.23 pmol/10⁶ cells | [12] |

Table 1: Summary of key intracellular pharmacokinetic parameters of this compound triphosphate (3TC-TP).

Experimental Protocols for Studying this compound Phosphorylation

This section provides detailed, step-by-step methodologies for the in vitro and intracellular analysis of this compound phosphorylation.

Cell Culture and Treatment

The human hepatoma cell line, HepG2, is a commonly used model for studying the metabolism of antiviral drugs targeting HBV. Peripheral Blood Mononuclear Cells (PBMCs) are relevant for HIV studies.

Protocol 4.1.1: HepG2 Cell Culture

-

Medium Preparation: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., T-75 flasks or 6-well plates) at a density that allows for logarithmic growth during the experiment.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Once the cells have reached approximately 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium without this compound).

-

Incubation with Drug: Incubate the cells with this compound for the desired time points (e.g., 2, 4, 8, 24 hours) to allow for intracellular phosphorylation.

Sample Preparation for Intracellular Metabolite Analysis

Accurate quantification of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.

Protocol 4.2.1: Cell Lysis and Metabolite Extraction

-

Medium Removal: At the end of the incubation period, rapidly aspirate the culture medium.

-

Washing: Immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Metabolic Quenching and Lysis: Add 1 mL of ice-cold 70% methanol to each well (for a 6-well plate). This will simultaneously quench enzymatic activity and lyse the cells.

-

Cell Scraping: Use a cell scraper to detach the cells from the surface of the culture vessel and ensure they are suspended in the methanol.

-

Collection: Transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new, clean tube.

-

Storage: Store the extracts at -80°C until analysis.

Quantification of this compound and its Phosphorylated Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular drug metabolites.

Protocol 4.3.1: LC-MS/MS Analysis

-

Sample Preparation: Prior to injection, the extracted samples may require further processing, such as evaporation to dryness and reconstitution in a suitable mobile phase.

-

Chromatographic Separation:

-

Column: Use a suitable column for separating polar, phosphorylated compounds, such as a Hypercarb column or an anion-exchange column.[13]

-

Mobile Phase: A typical mobile phase for anion-exchange chromatography consists of a gradient of ammonium acetate or ammonium bicarbonate in water and acetonitrile.

-

Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in the negative ion mode for the detection of phosphorylated compounds.

-

Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions for this compound and its phosphorylated metabolites will need to be optimized.

-

-

Quantification: Generate a standard curve using known concentrations of this compound, 3TC-MP, 3TC-DP, and 3TC-TP. Use an appropriate internal standard to correct for variations in sample preparation and instrument response. Calculate the intracellular concentrations of each metabolite based on the standard curve and the number of cells from which the extract was prepared.

In Vitro Kinase Assays

To dissect the individual steps of the phosphorylation cascade, in vitro assays using purified enzymes and substrates can be performed.

Protocol 4.4.1: General Coupled Spectrophotometric Kinase Assay

This method can be adapted for dCK, UMP-CMP kinase, and NDK. It couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11][14]

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl) at the optimal pH for the kinase.

-

ATP.

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) as coupling enzymes.

-

The purified kinase of interest (dCK, UMP-CMP kinase, or NDK).

-

-

Initiation of Reaction: Start the reaction by adding the specific substrate for the kinase:

-

For dCK: this compound.

-

For UMP-CMP kinase: this compound monophosphate.

-

For NDK: this compound diphosphate.

-

-

Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of NADH oxidation is proportional to the activity of the kinase. Calculate the specific activity of the enzyme based on the rate of absorbance change and the molar extinction coefficient of NADH.

Protocol 4.4.2: General Radioactive Kinase Assay

This is a highly sensitive method that uses radiolabeled ATP to track the transfer of the phosphate group to the substrate.[15][16]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer at the optimal pH for the kinase.

-

The purified kinase.

-

The specific substrate (this compound, 3TC-MP, or 3TC-DP).

-

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stopping the Reaction: Stop the reaction by adding a solution such as EDTA or by spotting the reaction mixture onto a suitable membrane (e.g., phosphocellulose paper).

-

Separation: Separate the radiolabeled product from the unreacted [γ-³²P]ATP. This can be achieved by washing the membrane or by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product using a scintillation counter or phosphorimager.

Caption: Experimental workflow for intracellular this compound phosphorylation analysis.

Conclusion and Future Perspectives

The intracellular phosphorylation of this compound is a critical and complex process that underpins its therapeutic efficacy. This guide has provided a detailed overview of the enzymatic pathway, quantitative data on the active metabolite's pharmacokinetics, and comprehensive experimental protocols for its investigation. A thorough understanding of this metabolic activation is not only crucial for the optimal use of this compound but also provides a framework for the development of new nucleoside analogues with improved activation profiles and enhanced antiviral activity.

Future research should continue to explore the factors that regulate the expression and activity of the key kinases involved in this compound phosphorylation. Investigating the impact of genetic polymorphisms in these enzymes on inter-individual variability in drug response is a promising avenue. Furthermore, the development of novel pro-drug strategies that can bypass one or more of the phosphorylation steps could lead to more potent and less variable antiretroviral agents. The methodologies outlined in this guide provide a solid foundation for researchers to contribute to these important areas of investigation.

References

- Clinical pharmacokinetics of this compound. PubMed. [Link]

- This compound. Wikipedia. [Link]

- Determination of intracellular fludarabine triphosphate in human peripheral blood mononuclear cells by LC-MS/MS.

- Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study.

- The pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1. PubMed. [Link]

- HepG2 Cell Culture. Altogen Biosystems. [Link]

- HepG2 culture conditions. ENCODE. [Link]

- Application of a coupled enzyme assay to characterize nicotinamide riboside kinases. PubMed. [Link]

- The feasibility of the nucleosides assay in PBMCs by analysing with LC-MS/MS. HAL open science. [Link]

- Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients. American Society for Microbiology. [Link]

- Development, validation and clinical application of a method for the simultaneous quantification of this compound, emtricitabine and tenofovir in dried blood and dried breast milk spots using LC–MS/MS.

- A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.

- Semi-Automated High-Throughput Substrate Screening Assay for Nucleoside Kinases. MDPI. [Link]

- Pharmacokinetics of this compound and this compound-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily. The University of Queensland. [Link]

- Determination of this compound and nevirapine in human plasma by Lc-Ms/Ms method. Neliti. [Link]

- Equivalent Steady-State Pharmacokinetics of this compound in Plasma and this compound Triphosphate within Cells following Administration of this compound at 300 Milligrams Once Daily and 150 Milligrams Twice Daily. American Society for Microbiology. [Link]

- Simultaneous quantification of intracellular this compound and abacavir triphosphate metabolites by LC-MS/MS. PubMed. [Link]

- Phosphatase-coupled universal kinase assay and kinetics for first-order-r

- What is the role of radioactive labelled ATP in kinase activity assay?.

- Why Is Enzyme Activity Important in Radiolabeling?. Moravek. [Link]

- Assaying Protein Kinase Activity with Radiolabeled ATP.

- Active human UMP-CMP kinase enzyme. NOVOCIB. [Link]

- Reaction of human UMP-CMP kinase with natural and analog substr

- Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 P

- Deoxycytidine Kinase Phosphoryl

- the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling. YouTube. [Link]

- Reaction of human UMP‐CMP kinase with natural and analog substr

- Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosph

- Scheme of the acceptor-binding site of human UMP-CMP kinase in the...

- The Mechanism of Phosphorylation of Anti-HIV D4T by Nucleoside Diphosphate Kinase.

- The intracellular activation of this compound (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells.

- This compound (3TC) phosphorylation and drug interactions in vitro. PubMed. [Link]

- This compound Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

Sources

- 1. Simultaneous Quantification of Intracellular this compound and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, validation and clinical application of a method for the simultaneous quantification of this compound, emtricitabine and tenofovir in dried blood and dried breast milk spots using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Equivalent Steady-State Pharmacokinetics of this compound in Plasma and this compound Triphosphate within Cells following Administration of this compound at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Frontiers | Putative Repurposing of this compound, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients [frontiersin.org]

- 7. This compound (3TC) phosphorylation and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active human UMP-CMP kinase enzyme [novocib.com]

- 9. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzyme Activity Measurement for Nucleoside-Diphosphate Kinase [creative-enzymes.com]

- 12. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of intracellular fludarabine triphosphate in human peripheral blood mononuclear cells by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Lamivudine in Viral Infections

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Senior Application Scientist's Perspective

Lamivudine (2',3'-dideoxy-3'-thiacytidine, or 3TC) stands as a cornerstone in the armamentarium against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is not merely a matter of its presence, but a complex interplay of intracellular metabolism, competitive inhibition, and the ever-present challenge of viral evolution. This guide moves beyond a superficial overview to dissect the core pharmacodynamic principles that govern this compound's activity. Our focus is on the causality behind its mechanism, the structural basis of its inhibitory action, the molecular underpinnings of resistance, and the robust experimental systems required to validate its efficacy. Understanding these fundamentals is paramount for the rational design of next-generation antiviral therapies and the strategic optimization of current treatment paradigms.

Section 1: The Molecular Blueprint of this compound's Antiviral Action

This compound is a synthetic analogue of cytidine, a natural building block of DNA.[1] Its antiviral effect is not inherent to the parent drug but is unlocked through a critical process of intracellular activation.

Intracellular Anabolic Phosphorylation: The Gateway to Activity

Upon entry into the host cell, either by passive diffusion or active transport, this compound is a prodrug that must be sequentially phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP).[2][3] This multi-step enzymatic cascade is a critical determinant of the drug's potency.

-

Step 1: Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting this compound to this compound monophosphate (3TC-MP).[2]

-

Step 2: Diphosphorylation: Cytidylate/deoxycytidylate monophosphate (CMP/dCMP) kinase further phosphorylates 3TC-MP to this compound diphosphate (3TC-DP).[2]

-

Step 3: Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) or 3'-phosphoglycerate kinase completes the activation by converting 3TC-DP to the pharmacologically active 3TC-TP.[2]

The efficiency of this pathway directly impacts the intracellular concentration of 3TC-TP, which is essential for its competitive action against the viral polymerase.

Caption: Intracellular activation pathway of this compound.

The Dual-Pronged Inhibitory Mechanism

Once formed, 3TC-TP exerts its antiviral effect against both HIV reverse transcriptase (RT) and HBV DNA polymerase through a sophisticated, two-part mechanism.[4][5]

-

Competitive Inhibition: 3TC-TP is structurally similar to the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for the active site of the viral polymerase.[6] The relative intracellular concentrations of 3TC-TP and dCTP are therefore a key factor in determining the degree of inhibition.[7]

-

DNA Chain Termination: After competitive binding, the viral polymerase incorporates this compound monophosphate into the nascent viral DNA strand.[8] The critical feature of this compound's structure is the replacement of the 3'-hydroxyl group (-OH) on the ribose ring with a sulfur atom.[1][9] This modification means there is no available 3'-OH group to form the necessary 5'-3' phosphodiester bond with the next incoming nucleotide, leading to the immediate and irreversible cessation of DNA chain elongation.[3][9]

Caption: Competitive inhibition and chain termination by this compound.

Section 2: The Molecular Basis of Viral Resistance

The high mutation rate of HIV and HBV, coupled with the selective pressure of antiretroviral therapy, inevitably leads to the emergence of drug-resistant variants.[10] For this compound, resistance is primarily associated with specific mutations in the viral polymerase gene.

HIV-1: The M184V/I Mutation

In HIV-1, the most significant resistance mutation is a substitution at codon 184 of the reverse transcriptase enzyme, where methionine is replaced by either valine (M184V) or isoleucine (M184I).[11][12]

-

Mechanism of Resistance: The M184V mutation confers high-level resistance to this compound.[13] Structural studies reveal that the bulky side chains of valine or isoleucine at position 184 create steric hindrance with the oxathiolane ring of 3TC-TP.[14] This clash reduces the binding affinity of the inhibitor for the enzyme's active site, allowing the polymerase to preferentially bind and incorporate the natural dCTP substrate.[14][15]

-

Fitness Cost: A crucial trade-off exists with the M184V mutation. While it confers resistance, it also impairs the enzymatic function of the reverse transcriptase, reducing its processivity (the ability to synthesize DNA without dissociating from the template).[11][12] This "fitness cost" results in a lower viral replication capacity compared to the wild-type virus.[16] This reduced fitness is a key reason why this compound may be continued in some salvage therapy regimens even after resistance is detected.

HBV: The YMDD Motif Mutations

Resistance to this compound in HBV also arises from mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the viral polymerase.[10][17]

-

Primary Mutations: The most common resistance mutations involve a change at the methionine residue (rtM204), analogous to the M184 position in HIV RT. The primary mutations are rtM204V and rtM204I.[18][19]

-

Compensatory Mutations: These primary mutations often occur with compensatory mutations, such as rtL180M and rtV173L, which can partially restore the replication fitness lost due to the primary resistance mutation.[20][21]

Table 1: Key this compound Resistance Mutations

| Virus | Primary Mutation(s) | Consequence |

| HIV-1 | M184V, M184I | High-level resistance; reduced viral fitness.[11][13] |

| HBV | rtM204V, rtM204I | High-level resistance.[18] |

| HBV | rtL180M, rtV173L | Compensatory; restore replication capacity.[20] |

Section 3: Experimental Protocols for Pharmacodynamic Assessment

To rigorously evaluate the pharmacodynamics of this compound and monitor for resistance, a suite of validated in vitro and molecular assays is essential. These protocols form the backbone of both preclinical drug development and clinical resistance monitoring.

Genotypic Resistance Testing: Sequencing the Polymerase Gene

Genotypic assays identify the presence of resistance-associated mutations by sequencing the viral polymerase gene. This is the standard-of-care for clinical resistance monitoring.[16][18]

Protocol: RT-PCR and Sanger Sequencing of HIV-1 pol Gene

-

Viral RNA Extraction: Isolate viral RNA from patient plasma (minimum viral load often recommended >500-1000 copies/mL) using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[2]

-

Reverse Transcription (RT) and First-Round PCR: Synthesize cDNA from the viral RNA and amplify a large fragment of the pol gene using a one-step RT-PCR kit with outer primers flanking the protease and reverse transcriptase regions.

-

Reaction Mix: Prepare a master mix containing reaction buffer, MgSO₄, dNTPs, forward and reverse outer primers (e.g., Prot-FO, Prot-RO), and a reverse transcriptase/Taq polymerase enzyme mix.[22]

-

Cycling Conditions:

-

-

Nested PCR: Use 1-5 µL of the first-round PCR product as a template for a second round of PCR using inner primers (e.g., Prot-FI, Prot-RI) to increase specificity and yield.[22]

-

Cycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes.

-

45 Cycles: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute.

-

Final Extension: 72°C for 7 minutes.[11]

-

-

-

PCR Product Purification: Purify the nested PCR amplicon using a column-based kit or enzymatic cleanup to remove primers and dNTPs.

-

Sanger Sequencing: Perform cycle sequencing reactions using the purified PCR product as a template with the inner PCR primers. Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.

-

Sequence Analysis: Assemble the resulting sequences and compare them to a wild-type reference sequence (e.g., HXB2) to identify mutations, particularly at codon 184.

Caption: Workflow for Genotypic Resistance Testing.

Phenotypic Susceptibility Testing: Measuring Drug Efficacy in Cell Culture

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug, providing a functional measure of resistance.[18]

Protocol: HBV this compound Susceptibility Assay using HepG2.2.15 Cells

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces viral particles.[8]

-

Cell Culture: Culture HepG2.2.15 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and G418) in 6-well plates until confluent.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) for a period of 5-7 days. Refresh the media and drug every 2-3 days.

-

Harvest Supernatant: At the end of the treatment period, collect the cell culture supernatant.

-

Quantify Extracellular HBV DNA: Isolate viral DNA from the supernatant and quantify the number of HBV DNA copies using a quantitative real-time PCR (qPCR) assay.

-

Data Analysis: Plot the percentage of HBV DNA inhibition against the this compound concentration. Calculate the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral replication by 50%. An increase in the EC₅₀ value for a patient-derived virus compared to a wild-type control indicates resistance.

Quantification of Intracellular this compound Triphosphate

Measuring the active 3TC-TP metabolite is crucial for understanding the relationship between drug exposure and antiviral effect. This is typically achieved using High-Performance Liquid Chromatography (HPLC).

Protocol Outline: HPLC-based Quantification of 3TC-TP

-